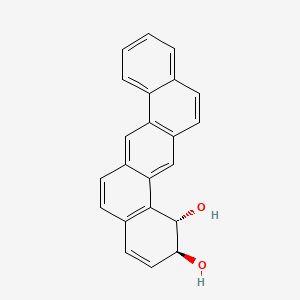
trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene: is a polycyclic aromatic hydrocarbon derivative. It is a metabolite of dibenz(a,h)anthracene, which is known for its carcinogenic properties. This compound is of significant interest in the field of chemical research due to its unique structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene typically involves the dihydroxylation of dibenz(a,h)anthracene. This can be achieved using osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound is not common due to its specialized applications and the complexity of its synthesis. the methods used in laboratory synthesis can be scaled up with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene can undergo further oxidation to form dihydrodiol epoxides, which are highly reactive intermediates.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: It can participate in electrophilic substitution reactions due to the presence of hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products:
Oxidation: Formation of dihydrodiol epoxides.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene is used as a model compound to study the metabolic pathways of polycyclic aromatic hydrocarbons. It helps in understanding the formation of carcinogenic metabolites.
Biology: In biological research, this compound is used to study the effects of polycyclic aromatic hydrocarbons on cellular processes. It is particularly useful in studying the mechanisms of DNA damage and repair.
Medicine: The compound is used in cancer research to study the carcinogenic potential of polycyclic aromatic hydrocarbons and their metabolites. It helps in identifying potential targets for cancer therapy.
Mechanism of Action
Trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene exerts its effects primarily through its metabolites. The compound is metabolized by cytochrome P450 enzymes to form dihydrodiol epoxides, which can bind to DNA and form adducts. These DNA adducts can lead to mutations and initiate carcinogenesis. The molecular targets include DNA and various enzymes involved in DNA repair pathways.
Comparison with Similar Compounds
- Trans-1,2-Dihydro-1,2-dihydroxybenzo(a)pyrene
- Trans-3,4-Dihydro-3,4-dihydroxychrysene
- Trans-9,10-Dihydro-9,10-dihydroxybenzo(e)pyrene
Comparison:
- Trans-1,2-Dihydro-1,2-dihydroxybenzo(a)pyrene and Trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene both form dihydrodiol epoxides, but the latter has a different ring structure, leading to variations in biological activity.
- Trans-3,4-Dihydro-3,4-dihydroxychrysene has a similar metabolic pathway but differs in the position of hydroxyl groups, affecting its reactivity and carcinogenic potential.
- Trans-9,10-Dihydro-9,10-dihydroxybenzo(e)pyrene is another polycyclic aromatic hydrocarbon derivative with similar properties but different metabolic products.
This compound is unique due to its specific structure and the position of hydroxyl groups, which influence its metabolic pathways and biological effects.
Properties
CAS No. |
105453-63-2 |
|---|---|
Molecular Formula |
C22H16O2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(1S,2S)-1,2-dihydronaphtho[1,2-b]phenanthrene-1,2-diol |
InChI |
InChI=1S/C22H16O2/c23-20-10-9-14-6-8-16-11-18-15(12-19(16)21(14)22(20)24)7-5-13-3-1-2-4-17(13)18/h1-12,20,22-24H/t20-,22+/m0/s1 |
InChI Key |
YNRNDZFOPXEGFK-RBBKRZOGSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)[C@@H]([C@H](C=C5)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C(C(C=C5)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



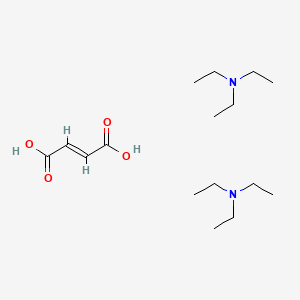
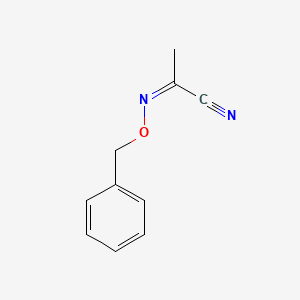
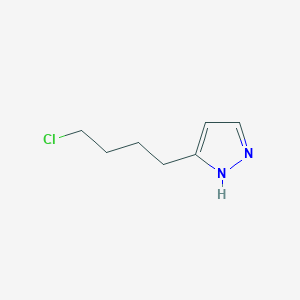
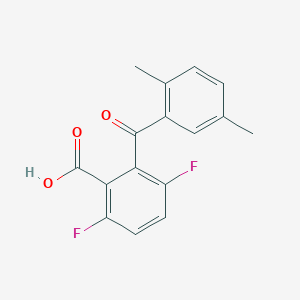

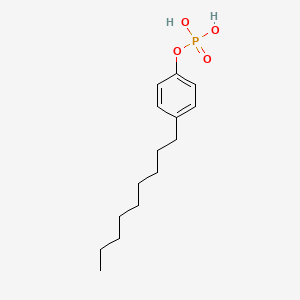

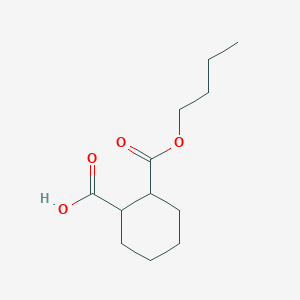

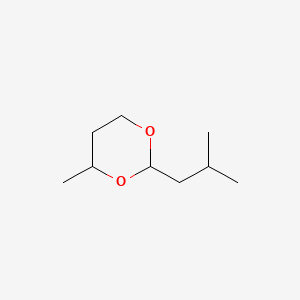
![methyl 2-[(E)-2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)ethenyl]-6-methoxybenzoate;hydrochloride](/img/structure/B13744916.png)
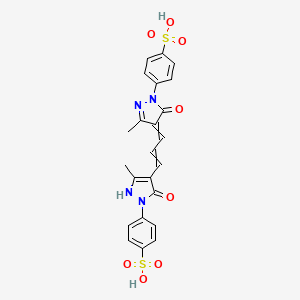
-methanone](/img/structure/B13744928.png)
